Sodium perbromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

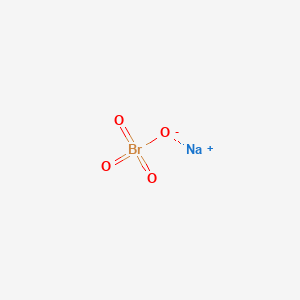

Sodium perbromate is a chemical compound composed of the sodium ion and the perbromate ion, with the chemical formula NaBrO4 . It is a powerful oxidizing agent and is highly reactive . Like other perbromates, it contains the bromine atom in its highest oxidation state, which is +7 .

Synthesis Analysis

Sodium perbromate can be prepared by reacting sodium bromate with fluorine and sodium hydroxide . The reaction is as follows: NaBrO3 + F2 + 2 NaOH → NaBrO4 + 2 NaF + H2O . Another method for the synthesis of perbromate is based on the use of conductive-diamond electrodes . This procedure is able to produce significant amounts of perbromates by electrolyses of bromate solutions .Molecular Structure Analysis

The molecular formula of Sodium perbromate is BrNaO4 . The average mass is 166.891 Da and the monoisotopic mass is 165.887756 Da .Chemical Reactions Analysis

Sodium perbromate is a strong oxidizing agent and can react vigorously with reducing agents . It can be used in various chemical reactions to oxidize other compounds . It is also found as a by-product in the electrolysis of bromate solutions .Physical And Chemical Properties Analysis

Sodium perbromate is typically a white crystalline solid . It has a molar mass of 166.89 g/mol and a density of 2.57 g/cm3 . The melting point of Sodium perbromate is 266 °C .Scientific Research Applications

Sodium and Sodium-Ion Batteries

Sodium perbromate finds application in sodium-ion batteries. Delmas (2018) provided an overview of the last 50 years of research in sodium batteries, highlighting their use for load leveling and electrical vehicles. Sodium-ion batteries are advantageous for stationary applications due to their long lifetime, power, cost, and material availability, making them relevant in the context of renewable energy sources (Delmas, 2018).

Synthesis of Perbromate Ion

Pisarenko et al. (2011) reported on new methods for synthesizing the perbromate ion, an elusive compound in conventional oxidation routes. They achieved this through the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution. This finding is significant for understanding the chemistry of perbromate ions and their formation processes (Pisarenko et al., 2011).

Biomedical Applications of Sodium MRI

In the field of biomedical imaging, sodium perbromate plays a role. Madelin & Regatte (2013) presented an overview of sodium MRI's potential biomedical applications, such as in vivo imaging of human tissues for disease diagnosis and prognosis. Sodium MRI provides quantitative biochemical information on tissue viability, cell integrity, and function, offering new insights not available through standard proton MRI (Madelin & Regatte, 2013).

Paper Production from Non-Wood Raw Materials

Cherьopkіna et al. (2021) investigated the use of sodium perbromate in the delignification of non-wood raw materials for paper production. Their research demonstrated the effectiveness of sodium perbromate in processing fibrous first stuff from rapeseed stalks, indicating its utility in environmentally friendly paper manufacturing processes (Cherьopkіna et al., 2021).

Electrolysis in Water Disinfection

Bergmann et al. (2011) explored the use of sodium perbromate in the electrolysis of aqueous systems containing bromide, as part of research on drinking water disinfection. Their findings contribute to understanding the chemical processes and by-products, including perbromate, in the context of water treatment and disinfection (Bergmann et al., 2011).

properties

IUPAC Name |

sodium;perbromate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLURAKRVQIPBCC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO4, BrNaO4 |

Source

|

| Record name | sodium perbromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187131 |

Source

|

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium perbromate | |

CAS RN |

33497-30-2 |

Source

|

| Record name | Sodium perbromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)

![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)